ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
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Overview
Description
ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features an indole moiety, a bromophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, including the formation of the indole core, the introduction of the bromophenyl group, and the final esterification. Key reactions include:
Formation of the Indole Core: This can be achieved through methods such as the Bartoli reaction or Fischer indole synthesis.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and functional group tolerance.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways . The bromophenyl group may enhance binding affinity through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
4-Bromoindole: A simpler compound with a bromine atom on the indole ring.
Ethyl benzoate: A simpler ester without the indole or bromophenyl groups.
Uniqueness
ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is unique due to its combination of an indole moiety, a bromophenyl group, and a benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O3S/c1-2-32-26(31)19-9-13-21(14-10-19)28-25(30)17-33-24-16-29(23-6-4-3-5-22(23)24)15-18-7-11-20(27)12-8-18/h3-14,16H,2,15,17H2,1H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHCFKIOVMRIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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